molecular formula C4H6NSe B14702164 Pyrrolidine-2-selone CAS No. 23164-74-1

Pyrrolidine-2-selone

Cat. No.: B14702164
CAS No.: 23164-74-1
M. Wt: 147.07 g/mol
InChI Key: FLQLRJASRVUWOT-UHFFFAOYSA-N
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Description

Pyrrolidine-2-selone is an organoselenium compound that features a five-membered ring structure with selenium replacing one of the carbon atoms in the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-2-selone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the incorporation of selenium into the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-2-selone undergoes various chemical reactions, including:

    Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert this compound back to pyrrolidine by removing the selenium atom.

    Substitution: The selenium atom can be substituted with other heteroatoms or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolidine-2-selone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: Studies have explored its potential as an antioxidant due to the unique redox properties of selenium.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs with anticancer or antimicrobial properties.

    Industry: this compound is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which pyrrolidine-2-selone exerts its effects is primarily related to the redox activity of the selenium atom. Selenium can undergo oxidation and reduction cycles, which can influence various biochemical pathways. In medicinal applications, this compound may interact with cellular thiols and other redox-active molecules, modulating oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered ring structure with nitrogen, commonly used in organic synthesis.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.

    Pyrrolidine-2,5-dione: Another derivative with a diketone structure, used in drug discovery.

Uniqueness

Pyrrolidine-2-selone is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its nitrogen or oxygen analogs. This makes it a valuable compound for exploring new chemical reactivities and therapeutic potentials.

Properties

CAS No.

23164-74-1

Molecular Formula

C4H6NSe

Molecular Weight

147.07 g/mol

InChI

InChI=1S/C4H6NSe/c6-4-2-1-3-5-4/h1-3H2

InChI Key

FLQLRJASRVUWOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)[Se]

Origin of Product

United States

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